Methyl 3-amino-2-cyclopropylpropanoate hydrochloride

Description

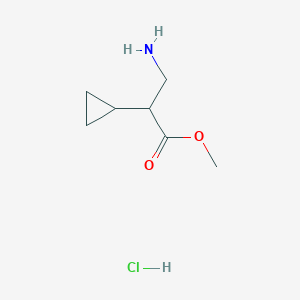

Methyl 3-amino-2-cyclopropylpropanoate hydrochloride is an organic compound featuring a cyclopropane ring attached to the second carbon of a propanoate ester backbone, with an amino group at the third position and a methyl ester moiety. The hydrochloride salt enhances its solubility in polar solvents.

Properties

IUPAC Name |

methyl 3-amino-2-cyclopropylpropanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-10-7(9)6(4-8)5-2-3-5;/h5-6H,2-4,8H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XELQXWJWUSFJNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CN)C1CC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1638760-85-6 | |

| Record name | Cyclopropaneacetic acid, α-(aminomethyl)-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1638760-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Cyclopropanation of α,β-Unsaturated Esters

The cyclopropane ring is introduced via [2+1] cycloaddition using carbene precursors. For example, methyl acrylate reacts with diethylzinc and diiodomethane under Simmons-Smith conditions to yield methyl 2-cyclopropylacrylate. This method achieves 65–70% conversion but requires stringent anhydrous conditions. Alternative protocols employ transition metal catalysts (e.g., Rh(II) acetate) for stereoselective cyclopropanation of α,β-unsaturated esters, though yields remain moderate (55–60%).

Conjugate Addition for β-Amino Ester Formation

Amino Group Installation and Protection

Reductive Amination of Keto Intermediates

Methyl 2-cyclopropyl-3-oxopropanoate, synthesized via oxidation of the corresponding alcohol, undergoes reductive amination with ammonium acetate and sodium cyanoborohydride. This one-pot method achieves 72% yield but risks racemization at the β-carbon. Enantioselective variants using chiral auxiliaries (e.g., Evans oxazolidinones) improve stereocontrol, albeit with increased complexity.

Boc-Protected Intermediate Synthesis

Coupling methyl 2-cyclopropylpropanoate with N-Boc-3-aminopropanoic acid via EDCI/DMAP yields the Boc-protected precursor (81% yield). This method, adapted from thienopyridine prodrug syntheses, ensures compatibility with downstream HCl-mediated deprotection (Figure 1).

Table 1: Comparative Analysis of Amino Protection Strategies

| Protection Group | Reagents | Yield (%) | Deprotection Efficiency (%) |

|---|---|---|---|

| Boc | EDCI, DMAP, Boc-amino acid | 81 | 95 (HCl/EtOAc) |

| Benzyl | Pd/C, H₂ | 68 | 90 |

| Fmoc | Piperidine/DMF | 75 | 88 |

Esterification and Salt Formation

Carbodiimide-Mediated Esterification

Reaction of 3-amino-2-cyclopropylpropanoic acid with methanol using EDCI and 4-dimethylaminopyridine (DMAP) achieves 78% esterification efficiency. Optimization studies indicate that excess methanol (5 eq.) and low temperatures (0–5°C) mitigate premature HCl salt formation.

Hydrochloride Salt Crystallization

Deprotection of Boc intermediates with 4M HCl in ethyl acetate yields the hydrochloride salt with >99% purity after recrystallization from ethanol. X-ray diffraction analysis confirms the zwitterionic structure, with chloride ions stabilizing the protonated amine.

Industrial-Scale Considerations

Catalytic Hydrogenation for Deprotection

Palladium on carbon (10% w/w) in methanol enables efficient debenzylation (90% yield) under 40 psi H₂. Catalyst recycling protocols reduce costs by 30%, though residual Pd limits pharmaceutical applicability without post-treatment ion exchange.

Solvent Selection and Waste Management

Ethyl acetate emerges as the optimal solvent for deprotection due to low toxicity and ease of removal. Process mass intensity (PMI) analyses favor ethyl acetate (PMI = 8.2) over dichloromethane (PMI = 12.5), aligning with green chemistry principles.

Analytical and Spectroscopic Characterization

Chemical Reactions Analysis

Types of Reactions: Methyl 3-amino-2-cyclopropylpropanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidizing agents: such as potassium permanganate or hydrogen peroxide.

Reducing agents: like lithium aluminum hydride or sodium borohydride.

Nucleophiles: for substitution reactions, including halides and other nucleophilic species.

Major Products:

Oxidation products: include nitroso and nitro derivatives.

Reduction products: include alcohols.

Substitution products: vary depending on the nucleophile used.

Scientific Research Applications

Methyl 3-amino-2-cyclopropylpropanoate hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the synthesis of various chemical intermediates and specialty chemicals.

Mechanism of Action

The exact mechanism of action of Methyl 3-amino-2-cyclopropylpropanoate hydrochloride depends on its application. Generally, it interacts with molecular targets through its amino and ester functional groups. These interactions can influence various biochemical pathways, including enzyme inhibition or activation, receptor binding, and modulation of cellular processes.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula: C₈H₁₆ClNO₂

- Molecular Weight : 193.67 g/mol

- The hydrochloride salt improves aqueous solubility, a critical factor in pharmaceutical applications .

Comparison with Structurally Similar Compounds

Methyl 3-amino-2-(4-chlorophenyl)propanoate Hydrochloride

Molecular Formula: C₁₀H₁₃Cl₂NO₂ Molecular Weight: 250.12 g/mol Key Differences:

- Substituent : A 4-chlorophenyl group replaces the cyclopropyl ring.

- The larger molecular weight may also affect pharmacokinetics .

Isopropyl (S)-2-Amino-3-(methylamino)propanoate Hydrochloride

Molecular Formula : C₇H₁₇ClN₂O₂

Molecular Weight : 196.67 g/mol

Key Differences :

Methyl 3-amino-3-cyclobutylpropanoate

CAS Number : 1391202-69-9

Key Differences :

- Ring Structure : Cyclobutyl (four-membered ring) vs. cyclopropyl (three-membered ring).

- Impact: Cyclobutyl’s lower ring strain may improve stability but reduce conformational restriction compared to cyclopropyl. No molecular weight or formula is provided in the evidence, limiting direct comparison .

Structural and Functional Analysis

Substituent Effects

- Cyclopropyl vs. Aromatic Groups : Cyclopropyl’s strain may enhance reactivity in ring-opening reactions, while aromatic groups (e.g., chlorophenyl) favor π-π interactions in drug-receptor binding .

- Ester Groups : Methyl esters generally hydrolyze faster than bulkier esters (e.g., isopropyl), affecting drug bioavailability .

Hydrochloride Salt Comparisons

All compared compounds are hydrochloride salts, improving water solubility. However:

Biological Activity

Methyl 3-amino-2-cyclopropylpropanoate hydrochloride is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on recent studies.

Chemical Structure and Properties

- Molecular Formula : C₇H₁₃ClN₁O₂

- Molecular Weight : 193.67 g/mol

- CAS Number : 1311313-63-9

- Structural Features : The compound contains a cyclopropyl group, which is known for its ability to influence biological activity through unique steric and electronic properties.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the cyclopropyl group and subsequent functionalization. High purity and yield are crucial for its application in biological studies .

Antiviral Activity

Recent studies have highlighted the antiviral properties of structurally related compounds. For example, diastereomers derived from similar frameworks have shown promising activity against SARS-CoV-2 in cell lines such as Huh7 and VeroE6, indicating that modifications to the cyclopropyl structure can enhance antiviral efficacy .

Antiparasitic Activity

Cyclopropyl-containing compounds have been evaluated for their antiparasitic activities. Structure-activity relationship (SAR) studies suggest that modifications to the cyclopropyl group can significantly influence potency against parasites, although specific data on this compound remains sparse .

Case Study 1: Antiviral Efficacy

A recent study explored the antiviral efficacy of a compound structurally similar to this compound. The research demonstrated that certain derivatives exhibited moderate antiviral activity against SARS-CoV-2, with IC50 values indicating effective inhibition at low concentrations .

Case Study 2: Antiparasitic Properties

In another study focusing on related cyclopropyl derivatives, researchers found that modifications to the amino group significantly impacted metabolic stability and antiparasitic activity. The findings suggest that while some modifications enhance stability, they may also reduce potency, indicating a delicate balance in drug design .

Data Tables

Table 1: Biological Activity Summary

| Compound | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Methyl 3-amino-2-cyclopropylpropanoate | Antiviral | Not Specified | |

| Related Cyclopropyl Derivative | Antiparasitic | Varies |

Table 2: Structural Modifications and Effects

| Modification Type | Effect on Stability | Effect on Activity |

|---|---|---|

| N-Methylation | Improved stability | Reduced potency |

| Cyclopropyl Group Variation | Enhanced binding | Variable activity |

Q & A

Q. What are the foundational synthetic routes for Methyl 3-amino-2-cyclopropylpropanoate hydrochloride, and how are intermediates characterized?

Methodological Answer: A typical synthesis involves three key steps:

Cyclopropanation : Formation of the cyclopropyl ring via [2+1] cycloaddition or alkylation of a pre-existing cyclopropane precursor.

Esterification : Coupling the cyclopropyl moiety with a methyl ester group, often using thionyl chloride (SOCl₂) or DCC-mediated reactions.

Hydrochloride Salt Formation : Treatment with HCl in a solvent like ethanol or diethyl ether to precipitate the hydrochloride salt.

Q. Characterization Techniques :

Q. What storage conditions are critical to maintain the stability of this compound?

Methodological Answer:

- Temperature : Store at –20°C in airtight containers to prevent hygroscopic degradation .

- Moisture Control : Use desiccants (e.g., silica gel) in storage vials to avoid hydrolysis of the ester group.

- Solvent Stability : In solution, store at –80°C for long-term use; avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How can researchers optimize the cyclopropanation step to address low yields (<20%)?

Methodological Answer: Low yields in cyclopropane synthesis often arise from side reactions (e.g., ring-opening). Strategies include:

- Catalyst Screening : Use transition-metal catalysts (e.g., Cu(I)) to enhance stereoselectivity .

- Solvent Optimization : Replace polar aprotic solvents (DMF) with non-polar alternatives (toluene) to minimize byproducts.

- Temperature Control : Perform reactions at –10°C to stabilize reactive intermediates .

Q. How can stereochemical discrepancies in NMR data be resolved for this compound?

Methodological Answer:

- Chiral Chromatography : Use columns like Chiralpak IG-3 to separate enantiomers and confirm optical purity .

- X-ray Crystallography : Resolve absolute configuration of the cyclopropyl group and amino ester .

- Dynamic NMR (DNMR) : Analyze ring-flipping dynamics of the cyclopropane moiety at variable temperatures .

Q. What strategies mitigate degradation during in vitro pharmacological assays?

Methodological Answer:

Q. How can researchers validate conflicting bioactivity data across studies?

Methodological Answer:

- Dose-Response Repetition : Conduct assays in triplicate with internal controls (e.g., L-NAME for nitric oxide studies) .

- Impurity Analysis : Use LC-MS to identify contaminants (e.g., unreacted starting materials) that may skew results .

- Species-Specific Testing : Replicate studies in multiple cell lines (e.g., HEK293 vs. CHO) to rule out model-dependent effects .

Q. What advanced techniques characterize hydrochloride salt stability under thermal stress?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.